molecular formula C10H5F3O2 B6229273 4-ethynyl-2-(trifluoromethyl)benzoic acid CAS No. 1870544-71-0

4-ethynyl-2-(trifluoromethyl)benzoic acid

Cat. No. B6229273
CAS RN: 1870544-71-0
M. Wt: 214.1
InChI Key:
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Description

4-ethynyl-2-(trifluoromethyl)benzoic acid, also known as 4-Et-2-TFA, is a synthetic organic compound belonging to the class of benzoic acid derivatives. It is a colorless solid that is soluble in most organic solvents and has a melting point of 65°C. 4-Et-2-TFA is a versatile building block for the synthesis of a variety of organic compounds and has been widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.

Scientific Research Applications

4-ethynyl-2-(trifluoromethyl)benzoic acid is a useful building block for the synthesis of a variety of organic compounds. It has been used in the synthesis of a variety of pharmaceuticals, agrochemicals, and other organic compounds. It is also used as a fluorinating reagent for the synthesis of fluorinated compounds. In addition, it is used in the synthesis of various polymers, such as polyurethanes and polyesters.

Mechanism of Action

4-ethynyl-2-(trifluoromethyl)benzoic acid is a versatile building block for the synthesis of a variety of organic compounds. It is a nucleophilic reagent and reacts with electrophiles to form carbon-carbon bonds. The reaction is believed to proceed through a series of steps, including nucleophilic attack of the ethynyl group on the electrophile, followed by a proton transfer to the oxygen atom of the trifluoromethyl group, and finally, a proton transfer to the oxygen atom of the benzoic acid group.
Biochemical and Physiological Effects
4-ethynyl-2-(trifluoromethyl)benzoic acid has been studied for its potential biochemical and physiological effects. In vitro studies have shown that 4-ethynyl-2-(trifluoromethyl)benzoic acid is a potent inhibitor of the enzyme cytochrome P450 3A4 (CYP3A4). In addition, it has been reported to inhibit the expression of the human cytochrome P450 2D6 (CYP2D6) gene. Furthermore, in vivo studies have shown that 4-ethynyl-2-(trifluoromethyl)benzoic acid is a potent inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9).

Advantages and Limitations for Lab Experiments

4-ethynyl-2-(trifluoromethyl)benzoic acid is a versatile building block for the synthesis of a variety of organic compounds. It is soluble in most organic solvents, making it easy to use in laboratory experiments. In addition, it is relatively stable, making it suitable for long-term storage. However, it is also a strong acid and can be corrosive, so proper safety precautions must be taken when handling it.

Future Directions

The potential applications of 4-ethynyl-2-(trifluoromethyl)benzoic acid are vast, and there are many possible future directions for research. These include further investigation of its biochemical and physiological effects, such as its effects on the expression of other cytochrome P450 enzymes. In addition, further research into its use as a fluorinating reagent and its potential applications in the synthesis of polymers and other organic compounds is needed. Finally, further research into its potential applications in the synthesis of pharmaceuticals and agrochemicals is needed.

Synthesis Methods

4-ethynyl-2-(trifluoromethyl)benzoic acid can be synthesized from the reaction of 4-ethynylbenzoic acid with trifluoroacetic anhydride. The reaction is carried out in the presence of a base such as pyridine or triethylamine and an inert solvent such as dichloromethane. The reaction proceeds through an SN2 displacement of the anhydride by the ethynyl group, resulting in the formation of 4-ethynyl-2-(trifluoromethyl)benzoic acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethynyl-2-(trifluoromethyl)benzoic acid involves the introduction of an ethynyl group and a trifluoromethyl group onto a benzoic acid molecule.", "Starting Materials": [ "4-bromo-2-(trifluoromethyl)benzoic acid", "Sodium ethynide", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide", "Sodium bicarbonate", "Sodium sulfate", "Methanol", "Chloroform" ], "Reaction": [ "4-bromo-2-(trifluoromethyl)benzoic acid is reacted with sodium ethynide in diethyl ether to form 4-ethynyl-2-(trifluoromethyl)benzoic acid.", "The crude product is dissolved in hydrochloric acid and heated to reflux to remove any impurities.", "The resulting solution is neutralized with sodium hydroxide and extracted with chloroform.", "The organic layer is washed with sodium bicarbonate and dried over sodium sulfate.", "The solvent is removed under reduced pressure to yield the final product, which is purified by recrystallization from methanol." ] }

CAS RN

1870544-71-0

Product Name

4-ethynyl-2-(trifluoromethyl)benzoic acid

Molecular Formula

C10H5F3O2

Molecular Weight

214.1

Purity

95

Origin of Product

United States

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